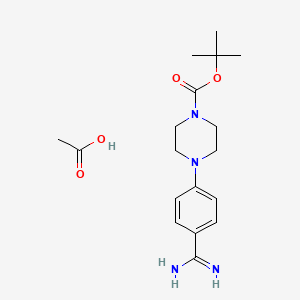

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate

Vue d'ensemble

Description

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate (1-Boc-4-CPPA) is a novel synthetic compound with a broad range of applications in scientific research. It is a versatile and highly reactive organic compound that can be used in a variety of organic synthesis reactions, such as amide formation, peptide synthesis, and cross-coupling reactions. 1-Boc-4-CPPA is also an important intermediate in the synthesis of various biologically active compounds, such as peptides, peptidomimetics, and other small molecules.

Applications De Recherche Scientifique

Anti-mycobacterial Activity and SAR of Piperazine Analogues

Piperazine and its analogues have been extensively studied for their potential in medicinal chemistry, particularly for their anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Piperazine, as a versatile scaffold, plays a crucial role in the structural framework of these compounds, contributing to their pharmacological diversity. A systematic review emphasized the importance of piperazine-based molecules, elaborating on the design rationale and structure-activity relationship (SAR) of potent anti-TB molecules. This highlights piperazine's significance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are integral to a plethora of drugs with various therapeutic uses, ranging from antipsychotic and antihistamine to anticancer and anti-inflammatory properties. The subtle modifications in piperazine's substitution pattern have led to significant medicinal potential differences. A patent review covering the years 2010-present detailed these applications, showcasing the broad potential and flexibility of piperazine as a building block in drug discovery. This review aims to provide insights into piperazine-based molecular fragments to assist in designing molecules for diverse diseases, highlighting the entity's emergence in pharmacotherapy (Rathi et al., 2016).

Pharmacophoric Contributions of Piperazine

Piperazine and its derivatives have shown a broad spectrum of pharmaceutical applications, underlined by various synthetic methods for their derivatives. The review on piperazine and morpholine analogues presents the current trends in synthesis and their potent pharmacophoric activities. This documentation of piperazine's versatility and efficacy across multiple therapeutic areas signifies its importance in drug development processes, offering insights into novel compounds with high efficacy, better potency, and reduced toxicity (Mohammed et al., 2015).

Piperazine as a Core for Antidepressants

The presence of a piperazine substructure is a common feature among many marketed antidepressants, suggesting a critical role beyond its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of piperazine in developing antidepressants, providing an overview of current developments and SAR studies of piperazine-based compounds. It points towards piperazine's unique contributions to binding conformations of these agents, thus playing a significant role in the design and optimization of novel antidepressants (Kumar et al., 2021).

Propriétés

IUPAC Name |

acetic acid;tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2.C2H4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18;1-2(3)4/h4-7H,8-11H2,1-3H3,(H3,17,18);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUJSYSSZGCEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate | |

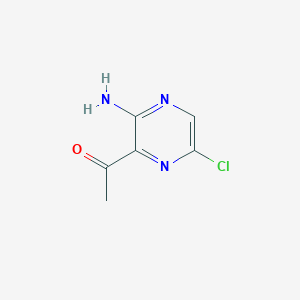

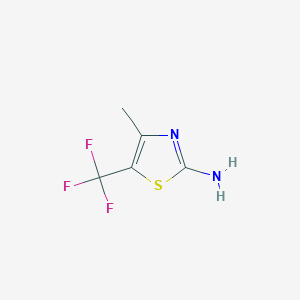

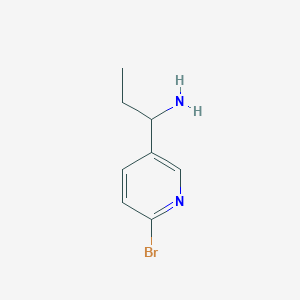

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1377975.png)

![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)

![2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine](/img/structure/B1377978.png)

![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)

![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)